1-Nitronaphthalene-3,6-disulfonic acid
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Overview
Description
1-Nitronaphthalene-3,6-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of nitro and sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-nitronaphthalene-3,6-disulfonic acid typically involves the sulfonation of 1-nitronaphthalene. The process can be carried out by treating 1-nitronaphthalene with sulfuric acid or sulfur trioxide in the presence of alkali metal or ammonium salts . The reaction conditions often include maintaining a specific temperature range to avoid oxidation and carbonization of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of ammonium sulfate as a catalyst. The sulfonation reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitronaphthalene-3,6-disulfonic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Reduction: Typically involves the use of sulfuric acid (H₂SO₄) and electrochemical methods.
Substitution: Various reagents can be used depending on the desired product, including catalysts and solvents.
Major Products:
Scientific Research Applications
1-Nitronaphthalene-3,6-disulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-nitronaphthalene-3,6-disulfonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in the reduction process, the compound undergoes a six-electron reduction to form naphthalene aminosulfonic acid via an intermediate hydroxylamine . This process is facilitated by the presence of acidic sulfonic groups, which influence the reduction pathway.
Comparison with Similar Compounds
- 1-Nitronaphthalene-6-sulfonic acid
- Naphthalene 1-nitro-3,6,8-trisulphonic acid
Comparison: 1-Nitronaphthalene-3,6-disulfonic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other nitronaphthalene derivatives, it has distinct properties that make it suitable for specific industrial and research applications .
Properties
CAS No. |
90830-37-8 |
---|---|
Molecular Formula |
C10H7NO8S2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-nitronaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H7NO8S2/c12-11(13)10-5-8(21(17,18)19)4-6-3-7(20(14,15)16)1-2-9(6)10/h1-5H,(H,14,15,16)(H,17,18,19) |
InChI Key |
VGHJNLKOGBNGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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